molecular formula C16H14O4 B12220629 2-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

2-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No.: B12220629
M. Wt: 270.28 g/mol
InChI Key: AOBFJSKAKMTXRQ-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is a complex organic compound with a unique structure that includes a benzofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid typically involves the cyclization of specific precursors under controlled conditions. One common method involves the reaction of 3-oxo-4-phenylbutanoic acid with methanol in the presence of a strong acid catalyst, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

2-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

  • 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid
  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Comparison: Compared to similar compounds, 2-Methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzofuran ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-methyl-4-oxo-6-phenyl-6,7-dihydro-5H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C16H14O4/c1-9-14(16(18)19)15-12(17)7-11(8-13(15)20-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,18,19)

InChI Key

AOBFJSKAKMTXRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)CC(CC2=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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